N''-(2-Sulfanylpropyl)guanidine
Description
N''-(2-Sulfanylpropyl)guanidine is a guanidine derivative characterized by a sulfanylpropyl (-SCH2CH2CH2-) substituent at the N'' position. While direct references to this compound are absent in the provided evidence, its structural features align with guanidines modified with sulfur-containing alkyl chains. Such modifications are known to influence physicochemical properties (e.g., solubility, stability) and biological activity, particularly in receptor binding or enzymatic inhibition . The sulfhydryl (SH) group in the propyl chain may enhance redox activity or metal coordination, differentiating it from other guanidine derivatives.
Properties
CAS No. |
73696-75-0 |
|---|---|
Molecular Formula |
C4H11N3S |
Molecular Weight |
133.22 g/mol |
IUPAC Name |
2-(2-sulfanylpropyl)guanidine |
InChI |
InChI=1S/C4H11N3S/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7) |
InChI Key |
CFNWGTCDVKORDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=C(N)N)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Sulfanylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These derivatives react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of N’‘-(2-Sulfanylpropyl)guanidine often employs a one-pot synthesis approach. This method involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the efficient production of N’'-(2-Sulfanylpropyl)guanidine with high yields .
Chemical Reactions Analysis
Types of Reactions
N’'-(2-Sulfanylpropyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted guanidine derivatives.
Scientific Research Applications
N’'-(2-Sulfanylpropyl)guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-(2-Sulfanylpropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. In medicinal applications, the compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity .
Comparison with Similar Compounds
Substituted Cyanoguanidines (e.g., CHS 828 and Pinacidil)
Structural Differences :
- CHS 828: N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine features a cyanoguanidine core with a pyridyl and chlorophenoxyhexyl group .
- Pinacidil: N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine includes a branched alkyl chain and pyridyl group .
- N''-(2-Sulfanylpropyl)guanidine: Lacks the cyano (CN) group but introduces a sulfhydryl-terminated propyl chain.
Functional Implications :
- CHS 828 and pinacidil exhibit antitumor and antihypertensive activities via nicotinamide phosphoribosyltransferase inhibition and potassium channel opening, respectively. The absence of a cyano group in this compound may limit metabolic interference but could enhance thiol-mediated interactions .
Table 1: Key Differences in Cyanoguanidines vs. Sulfanylpropyl Guanidine
Sigma Receptor Ligands (e.g., 1,3-Di-(2-tolyl)guanidine, DTG)
Structural Differences :
Functional Implications :
N-(2-Methoxyethyl)-Guanidine Derivatives
Structural Differences :
Functional Implications :
- Methoxyethyl derivatives inhibit dimethylarginine dimethylaminohydrolase (DDAH) with Ki ≈ 18 μM .
Antifungal Thioxanthenone Guanidines (e.g., Tx 11)
Structural Differences :
Functional Implications :
- Tx 11’s antifungal activity relies on its planar aromatic system and chlorine substituents . The sulfanylpropyl derivative’s lack of aromaticity may reduce antifungal efficacy but improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
